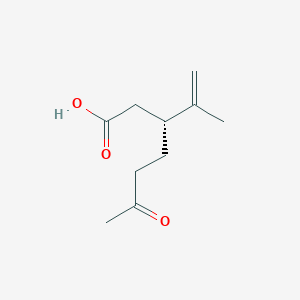

(3R)-3-isopropenyl-6-oxoheptanoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H16O3 |

|---|---|

Molecular Weight |

184.23 g/mol |

IUPAC Name |

(3R)-6-oxo-3-prop-1-en-2-ylheptanoic acid |

InChI |

InChI=1S/C10H16O3/c1-7(2)9(6-10(12)13)5-4-8(3)11/h9H,1,4-6H2,2-3H3,(H,12,13)/t9-/m1/s1 |

InChI Key |

NJOIWWRMLFSDTM-SECBINFHSA-N |

SMILES |

CC(=C)C(CCC(=O)C)CC(=O)O |

Isomeric SMILES |

CC(=C)[C@H](CCC(=O)C)CC(=O)O |

Canonical SMILES |

CC(=C)C(CCC(=O)C)CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (3R)-3-isopropenyl-6-oxoheptanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed stereoselective synthesis pathway for (3R)-3-isopropenyl-6-oxoheptanoic acid, a chiral molecule with potential applications as a building block in drug development and natural product synthesis. Due to the absence of a direct, established synthesis in the current literature, this guide presents a rational, multi-step approach based on well-documented and analogous reactions. The proposed pathway leverages a chiral auxiliary-controlled conjugate addition to establish the desired (R)-stereochemistry at the C3 position.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule, this compound (1), suggests a key disconnection at the C3-C4 bond. This bond can be formed via a Michael-type conjugate addition of an isopropenyl nucleophile to a suitable α,β-unsaturated carbonyl compound. To control the stereochemistry at the C3 chiral center, a chiral auxiliary, such as an Evans oxazolidinone, can be employed. The 6-oxoheptanoic acid backbone can be derived from the commercially available 6-oxoheptanoic acid.

This leads to a proposed forward synthesis commencing with the protection of the ketone in 6-oxoheptanoic acid, followed by introduction of unsaturation, attachment of a chiral auxiliary, diastereoselective conjugate addition of an isopropenyl group, and subsequent removal of the auxiliary and deprotection.

Proposed Synthesis Pathway

The proposed synthesis of this compound is illustrated in the following workflow diagram.

Figure 1: Proposed synthesis pathway for this compound.

Experimental Protocols

The following are detailed, analogous experimental protocols for the key steps in the proposed synthesis pathway. These protocols are adapted from established literature procedures for similar transformations and may require optimization for this specific synthesis.

Step 1: Protection of the Ketone in 6-Oxoheptanoic Acid

Objective: To protect the ketone functionality of 6-oxoheptanoic acid as a ketal to prevent its interference in subsequent reactions.

Methodology:

-

To a solution of 6-oxoheptanoic acid (1.0 eq.) in toluene are added ethylene glycol (1.5 eq.) and a catalytic amount of p-toluenesulfonic acid (0.05 eq.).

-

The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is dissolved in diethyl ether and washed with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford the protected 6-oxoheptanoic acid.

Quantitative Data (Analogous Reaction):

| Reactant | Product | Yield | Reference |

| Levulinic acid | 4,4-(Ethylenedioxy)pentanoic acid | >95% |

Step 2: Introduction of α,β-Unsaturation

Objective: To introduce a double bond in conjugation with the carboxylic acid functionality to create a Michael acceptor.

Methodology:

-

α-Bromination: The protected 6-oxoheptanoic acid (1.0 eq.) is treated with N-bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of 48% aqueous hydrobromic acid. The reaction is stirred at room temperature until completion as monitored by TLC. The reaction mixture is then worked up by extraction with diethyl ether, and the organic layer is washed with water and brine, dried, and concentrated.

-

Elimination: The crude α-bromo acid is dissolved in dimethylformamide (DMF), and lithium bromide (1.5 eq.) and lithium carbonate (1.5 eq.) are added. The mixture is heated to 120 °C and stirred until the elimination is complete (monitored by TLC). The reaction mixture is cooled, diluted with water, and extracted with diethyl ether. The organic extracts are washed with water and brine, dried, and concentrated to give the protected α,β-unsaturated acid.

Quantitative Data (Analogous Reaction):

| Reaction | Reactant | Product | Yield | Reference |

| α-Bromination & Elimination | Carboxylic Acid | α,β-Unsaturated Carboxylic Acid | 60-80% |

Step 3: Attachment of Chiral Auxiliary

Objective: To attach a chiral auxiliary to the α,β-unsaturated acid to direct the stereochemistry of the subsequent conjugate addition.

Methodology:

-

To a solution of the protected α,β-unsaturated acid (1.0 eq.) in dichloromethane at 0 °C is added triethylamine (1.2 eq.) followed by pivaloyl chloride (1.1 eq.). The mixture is stirred for 1 hour.

-

In a separate flask, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.) is dissolved in dichloromethane and cooled to -78 °C. n-Butyllithium (1.0 eq.) is added, and the solution is stirred for 15 minutes.

-

The mixed anhydride solution from the first step is then transferred via cannula to the lithium salt of the oxazolidinone. The reaction is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature.

-

The reaction is quenched with saturated ammonium chloride solution and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Quantitative Data (Analogous Reaction):

| Reactant | Chiral Auxiliary | Product | Yield | Reference |

| Crotonic acid | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | N-Crotonyl oxazolidinone | >90% | [1] |

Step 4: Diastereoselective Conjugate Addition

Objective: To introduce the isopropenyl group at the β-position of the N-acyl oxazolidinone with high diastereoselectivity.

Methodology:

-

In a flame-dried flask under an argon atmosphere, copper(I) iodide (1.5 eq.) is suspended in anhydrous tetrahydrofuran (THF) and cooled to -78 °C.

-

Isopropenylmagnesium bromide (3.0 eq., as a solution in THF) is added dropwise, and the mixture is stirred for 30 minutes to form the isopropenylcuprate reagent.

-

A solution of the N-acyl oxazolidinone (1.0 eq.) in THF is added dropwise to the cuprate solution at -78 °C.

-

The reaction is stirred at -78 °C for several hours, with progress monitored by TLC.

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is allowed to warm to room temperature and is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The diastereomeric ratio can be determined by NMR analysis of the crude product, which is then purified by column chromatography.

Quantitative Data (Analogous Reaction):

| Michael Acceptor | Nucleophile | Diastereomeric Excess | Yield | Reference |

| N-enoyl oxazolidinone | Alkyl cuprate | >95% | 80-95% | [2] |

Step 5: Cleavage of Chiral Auxiliary and Deprotection

Objective: To remove the chiral auxiliary and the ketal protecting group to yield the final product.

Methodology:

-

Auxiliary Cleavage: The purified product from the conjugate addition (1.0 eq.) is dissolved in a mixture of THF and water (4:1) and cooled to 0 °C. A 30% aqueous solution of hydrogen peroxide (4.0 eq.) is added, followed by a 1 M aqueous solution of lithium hydroxide (2.0 eq.). The mixture is stirred at 0 °C for 4 hours. The reaction is then quenched with an aqueous solution of sodium sulfite. The mixture is acidified with 1 M HCl and extracted with ethyl acetate. The organic layer is dried and concentrated to give the protected this compound.

-

Deprotection: The protected acid is dissolved in a mixture of acetone and 1 M aqueous HCl. The solution is stirred at room temperature until the deprotection is complete (monitored by TLC). The acetone is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the final product, this compound. The product should be characterized by NMR, mass spectrometry, and its optical rotation measured.

Quantitative Data (Analogous Reaction):

| Reaction | Substrate | Product | Yield | Reference |

| Auxiliary Cleavage | N-acyl oxazolidinone | Carboxylic acid | >90% | [1] |

| Ketal Deprotection | Acetal/Ketal | Ketone | >90% | [3] |

Logical Relationships and Workflows

The following diagram illustrates the logical flow of the experimental work.

Figure 2: Experimental workflow for the synthesis of this compound.

Conclusion

This technical guide provides a comprehensive and actionable synthetic strategy for obtaining this compound. While a direct literature precedent is unavailable, the proposed pathway is constructed from well-established and reliable chemical transformations. The use of a chiral auxiliary is a robust method for controlling the stereochemistry of the key bond-forming step. The provided analogous experimental protocols and quantitative data serve as a strong foundation for researchers to embark on the synthesis of this valuable chiral building block. Successful execution of this synthesis will require careful optimization of reaction conditions and thorough characterization of all intermediates and the final product.

References: Analogous ketal protection procedures are widely documented in organic synthesis textbooks and literature. Standard procedures for α-halogenation and elimination to form α,β-unsaturated carboxylic acids can be found in advanced organic chemistry texts. [1] Evans, D. A., et al. J. Am. Chem. Soc.1982 , 104, 1737-1739. [2] Asymmetric conjugate addition reactions using Evans auxiliaries are extensively reviewed in the literature. [3] Standard deprotection protocols for ketals are readily available in the chemical literature.

References

(3R)-3-Isopropenyl-6-Oxoheptanoic Acid: A Review of Current Biological Knowledge

Published: November 1, 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R)-3-isopropenyl-6-oxoheptanoic acid, a chiral monoterpenoid and oxo-fatty acid, is a molecule with a currently limited publicly documented biological activity profile beyond its application as a flavoring agent. Despite its classification within chemical families known for diverse pharmacological effects, a comprehensive review of scientific literature and patent databases reveals a significant gap in the understanding of its specific interactions with biological systems. This technical guide summarizes the available information on this compound and highlights the dearth of quantitative data, experimental protocols, and defined signaling pathways, thereby identifying a clear opportunity for future research.

Introduction

This compound is a C10 carboxylic acid featuring a ketone group and an isopropenyl moiety, conferring upon it characteristics of both monoterpenoids and oxo-fatty acids. Its chemical structure suggests the potential for biological activity, as compounds within these classes are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. However, the primary role of 3-isopropenyl-6-oxoheptanoic acid (in its racemic or specific stereoisomeric forms) to date has been in the food industry as a flavoring ingredient.[1][2]

This document aims to provide an in-depth overview of the known biological activities of this compound. However, extensive searches of scientific databases have yielded minimal specific data. Therefore, this guide will present the limited available information and discuss the general biological context of related compound classes.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is primarily derived from chemical databases such as PubChem.[3]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆O₃ | PubChem[3] |

| Molecular Weight | 184.23 g/mol | PubChem[3] |

| IUPAC Name | (3R)-3-(prop-1-en-2-yl)-6-oxoheptanoic acid | PubChem[3] |

| ChEBI ID | CHEBI:37287 | ChEBI |

| Appearance | Colorless clear liquid | JECFA[1] |

| Odor | Fatty, floral | JECFA[1] |

| Solubility | Practically insoluble in water; Soluble in ethanol | JECFA[1] |

Table 1: Chemical and Physical Properties of this compound.

Known Biological Information and Safety Evaluation

The most definitive information regarding the biological effects of 3-isopropenyl-6-oxoheptanoic acid comes from its evaluation as a food additive. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has assessed this substance and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[1] This evaluation is based on toxicological data that, while ensuring safety for consumption, does not typically explore potential therapeutic activities.

No peer-reviewed studies detailing specific pharmacological activities, such as receptor binding affinities, enzyme inhibition constants (e.g., IC50), or effects on cell signaling pathways, have been identified for this compound.

Potential Biological Activities: A Contextual Overview

Given the lack of direct evidence, we can infer potential areas of biological activity by examining related classes of compounds.

Monoterpenoids

Monoterpenes, a class of terpenes with the molecular formula C₁₀H₁₆, are known for a wide array of biological activities. Many monoterpenes exhibit antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. The isopropenyl group in this compound is a common structural feature in many biologically active monoterpenes.

Oxo-Fatty Acids

Oxo-fatty acids are a class of fatty acids containing a ketone group. These molecules are often intermediates in fatty acid metabolism and can possess signaling functions. Some oxo-fatty acids have been reported to exhibit anti-inflammatory and cytotoxic activities.

Experimental Protocols and Methodologies

A critical component of a technical guide is the detailed description of experimental protocols. Due to the absence of published studies on the biological activity of this compound, no such protocols can be provided.

Signaling Pathways and Mechanisms of Action

There is no information available in the scientific literature regarding the signaling pathways or specific molecular targets that may be modulated by this compound.

To illustrate a hypothetical workflow for investigating the biological activity of a novel compound like this compound, the following diagram is provided.

Figure 1. A generalized experimental workflow for characterizing the biological activity of a novel chemical entity.

Quantitative Data Summary

As no quantitative data on the biological activity of this compound has been found in the public domain, no data tables can be presented.

Conclusion and Future Directions

The current body of scientific knowledge on the specific biological activities of this compound is exceedingly limited. Its established use as a flavoring agent and the corresponding safety assessments provide a baseline for its toxicological profile at low concentrations. However, its potential as a pharmacologically active agent remains unexplored.

The structural characteristics of this molecule, placing it at the intersection of monoterpenoids and oxo-fatty acids, suggest that it may possess latent biological activities. Future research should focus on:

-

Broad-spectrum bioactivity screening: Utilizing a panel of in vitro assays to investigate potential antimicrobial, anti-inflammatory, cytotoxic, and receptor-modulating effects.

-

Target identification studies: Employing modern chemical biology techniques to identify potential protein targets.

-

In vivo studies: Based on promising in vitro results, investigating the effects of this compound in relevant animal models.

The lack of data for this compound represents a clear opportunity for novel discovery in the field of pharmacology and drug development.

References

chemical and physical properties of (3R)-3-isopropenyl-6-oxoheptanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R)-3-isopropenyl-6-oxoheptanoic acid is a chiral carboxylic acid belonging to the class of oxo fatty acids. Its structure, featuring both a ketone and a carboxylic acid functional group, along with a chiral center, suggests potential biological activity and makes it a molecule of interest for researchers in various fields, including drug discovery and metabolic studies. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, outlines plausible experimental protocols for its synthesis and purification based on established chemical principles, and explores its potential biological significance, particularly in the context of cellular signaling pathways.

Chemical and Physical Properties

This compound, a C10 oxo fatty acid, possesses a unique molecular architecture that dictates its chemical and physical behavior. While specific experimental data for the (3R)-enantiomer is limited, a combination of computed data and experimental values for the racemic mixture provides a solid foundation for its characterization.

Structure and Nomenclature

-

IUPAC Name: this compound[1]

-

Synonyms: (3R)-4-methyl-3-(3-oxobutyl)pent-4-enoic acid, 6-oxo-3R-(prop-1-en-2-yl)heptanoic acid[1]

-

Molecular Formula: C₁₀H₁₆O₃[1]

-

Chemical Structure:

Tabulated Physicochemical Data

The following tables summarize the key physical and chemical properties of this compound. It is important to note that where experimental data for the specific (3R)-enantiomer is unavailable, data for the racemic mixture (3-isopropenyl-6-oxoheptanoic acid) is provided as a close approximation.

Table 1: General and Computed Properties

| Property | Value | Source |

| Molecular Weight | 184.23 g/mol | PubChem[1][2] |

| Monoisotopic Mass | 184.109944368 Da | PubChem[1][2] |

| XLogP3 | 1.3 | PubChem[1][2] |

| Topological Polar Surface Area | 54.4 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 5 | PubChem |

Table 2: Experimental Physical Properties (for racemic 3-isopropenyl-6-oxoheptanoic acid)

| Property | Value | Source |

| Physical Description | Colorless clear liquid; Fatty floral aroma | JECFA[2] |

| Boiling Point | 328.00 to 330.00 °C @ 760.00 mm Hg | The Good Scents Company |

| Density | 1.009 - 1.039 g/cm³ at 20 °C | JECFA[2] |

| Refractive Index | 1.440 - 1.480 at 20 °C | JECFA[2] |

| Solubility | Practically insoluble in water; Soluble in ethanol | JECFA[2] |

| Flash Point | 168.89 °C (336.00 °F) | The Good Scents Company |

Experimental Protocols

Proposed Enantioselective Synthesis Workflow

The synthesis of a chiral molecule like this compound would likely involve an asymmetric alkylation or a Michael addition as the key stereochemistry-determining step. A potential synthetic route could start from a readily available chiral precursor or employ a chiral auxiliary or catalyst.

References

Spectroscopic Profile of (3R)-3-isopropenyl-6-oxoheptanoic Acid: A Technical Guide

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data for (3R)-3-isopropenyl-6-oxoheptanoic acid. Due to the limited availability of experimental spectra in public databases, this document presents high-quality predicted ¹H and ¹³C NMR data, which serve as a valuable reference for researchers, scientists, and professionals in drug development and natural product chemistry. The guide also outlines a comprehensive experimental protocol for acquiring such data and includes a workflow for general spectroscopic analysis.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions were generated using advanced algorithms that account for the molecule's three-dimensional structure and electronic environment. The data is presented for a standard solvent, deuterated chloroform (CDCl₃), which is commonly used for small organic molecule analysis.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

| Atom Number | Multiplicity | Predicted Chemical Shift (ppm) |

| 1 | s | 1.72 |

| 2 | s | 4.88 |

| 2' | s | 4.75 |

| 3 | m | 2.60 |

| 4a | m | 1.85 |

| 4b | m | 1.70 |

| 5a | t | 2.50 |

| 5b | t | 2.50 |

| 6a | d | 2.35 |

| 6b | d | 2.30 |

| 7 | s | 2.15 |

| OH | br s | 11.5 (highly variable) |

Atom numbering corresponds to the IUPAC nomenclature for (3R)-6-oxo-3-(prop-1-en-2-yl)heptanoic acid.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Atom Number | Predicted Chemical Shift (ppm) |

| 1 | 22.5 |

| 2 | 112.8 |

| C=CH₂ | 145.2 |

| 3 | 45.1 |

| 4 | 30.2 |

| 5 | 42.8 |

| 6 | 41.5 |

| 7 | 208.5 |

| C=O (acid) | 179.0 |

Experimental Protocol for NMR Data Acquisition

This section provides a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule such as this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄) in a clean, dry vial. Ensure the solvent is of high purity (≥99.8 atom % D).

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution (final concentration ~0.03-0.05% v/v). TMS will serve as the reference for chemical shifts (0.00 ppm).

-

Transfer the solution to a standard 5 mm NMR tube.

-

Ensure the sample height in the tube is sufficient to be within the detection region of the NMR probe (typically 4-5 cm).

2. NMR Spectrometer Setup and Calibration:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks. Automated shimming routines are available on modern spectrometers.

-

Tune and match the probe for the desired nuclei (¹H and ¹³C).

3. ¹H NMR Data Acquisition:

-

Experiment: Standard 1D proton experiment (e.g., 'zg30' on Bruker instruments).

-

Pulse Angle: 30-45 degrees to allow for a shorter relaxation delay.

-

Spectral Width: Typically 12-16 ppm, centered around 6-8 ppm.

-

Acquisition Time (AQ): 2-4 seconds to ensure good digital resolution.

-

Relaxation Delay (D1): 1-2 seconds.

-

Number of Scans (NS): 8-16 scans for a sample of this concentration. More scans may be needed for dilute samples.

-

Temperature: 298 K (25 °C).

4. ¹³C NMR Data Acquisition:

-

Experiment: Standard 1D carbon experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments).

-

Pulse Angle: 30 degrees.

-

Spectral Width: Typically 220-240 ppm, centered around 100-120 ppm.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2 seconds. For quantitative analysis, a longer delay (5-7 times the longest T₁) is necessary.

-

Number of Scans (NS): 128-1024 scans, or more, depending on the sample concentration, as the ¹³C nucleus is much less sensitive than ¹H.

5. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum manually or automatically.

-

Apply baseline correction.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons for each resonance.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants in the ¹H spectrum to deduce proton-proton connectivities.

-

Assign the peaks in both spectra to the corresponding atoms in the molecule. 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in unambiguous assignments.

Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic analysis and structure elucidation of a chemical compound.

Caption: A logical workflow for the spectroscopic analysis of a chemical compound.

Unraveling (3R)-3-isopropenyl-6-oxoheptanoic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

(3R)-3-isopropenyl-6-oxoheptanoic acid , a specific stereoisomer of 3-isopropenyl-6-oxoheptanoic acid, presents a molecule of interest within the realm of organic chemistry and biochemistry. This technical guide serves to consolidate the available physicochemical data, explore its structural characteristics, and provide a foundational understanding for researchers and professionals in drug development. While information regarding its specific discovery and biological signaling pathways remains limited in publicly accessible literature, this document lays the groundwork for future investigation by summarizing its known properties and outlining general methodologies relevant to its study.

Physicochemical Properties

The fundamental characteristics of this compound are summarized below. These properties are primarily derived from computational models and database entries, providing a theoretical baseline for experimental work.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆O₃ | PubChem |

| Molecular Weight | 184.23 g/mol | PubChem[1] |

| IUPAC Name | (3R)-6-oxo-3-(prop-1-en-2-yl)heptanoic acid | PubChem[1] |

| ChEBI ID | CHEBI:37287 | ChEBI[2] |

| KEGG ID | C11405 | PubChem[1] |

| Computed XLogP3 | 1.3 | PubChem[1] |

| Monoisotopic Mass | 184.109944368 Da | PubChem[1] |

Structural Context and Chirality

This compound is an optically active oxo fatty acid.[1] Its structure features a heptanoic acid backbone with two key functional groups: a ketone at the 6-position and an isopropenyl group at the 3-position. The designation "(3R)" specifies the stereochemical configuration at the chiral center, carbon-3. This precise spatial arrangement is crucial as enantiomers can exhibit significantly different biological activities. It is the enantiomer of (3S)-3-isopropenyl-6-oxoheptanoic acid.[1]

Discovery and Isolation: A Gap in the Literature

Potential Methodologies for Isolation and Purification

While a specific protocol for this compound is elusive, general principles of chiral separation and purification of organic acids can be applied. The following workflow outlines a hypothetical approach for its isolation and purification, should a synthetic route or natural source be identified.

Caption: Hypothetical workflow for the isolation and purification of this compound.

Experimental Protocols: A Generalized Approach

1. Chiral Separation via High-Performance Liquid Chromatography (HPLC):

-

Principle: This is a primary technique for separating enantiomers. A racemic mixture of 3-isopropenyl-6-oxoheptanoic acid would be passed through an HPLC column containing a chiral stationary phase (CSP). The differential interaction of the (3R) and (3S) enantiomers with the CSP leads to different retention times, allowing for their separation.

-

Stationary Phase Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for resolving a wide range of chiral compounds.

-

Mobile Phase: A typical mobile phase for normal-phase chromatography would consist of a mixture of a non-polar solvent like hexane and a more polar solvent like isopropanol or ethanol. The exact ratio would need to be optimized to achieve baseline separation.

-

Detection: A UV detector would likely be suitable for monitoring the elution of the compounds.

-

Fraction Collection: Fractions corresponding to the elution peak of the (3R)-enantiomer would be collected.

2. Structural Verification:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the chemical structure of the isolated compound, ensuring the correct connectivity of atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition.

-

Chiroptical Methods: To confirm the absolute stereochemistry as (3R), techniques such as optical rotation measurement or circular dichroism (CD) spectroscopy would be necessary. Comparison of the obtained data with theoretical calculations or data from a known standard would provide confirmation.

Biological Activity and Signaling Pathways: An Area for Future Research

Currently, there is no specific information in the scientific literature detailing the biological activity or any associated signaling pathways for this compound. The racemic mixture, 3-isopropenyl-6-oxoheptanoic acid, is noted for its use as a flavoring agent.[3] However, the specific biological roles of the individual enantiomers remain uninvestigated.

Given its structure as an oxo fatty acid, it could potentially interact with various metabolic pathways. The following diagram illustrates a logical relationship for investigating its potential biological role, starting from the purified compound.

Caption: A proposed logical workflow for the future investigation of the biological activity of this compound.

Conclusion

This compound is a well-defined chemical entity with known physicochemical properties. However, a significant gap exists in the scientific literature regarding its discovery, a detailed and validated protocol for its isolation or enantioselective synthesis, and its biological function. The methodologies and frameworks presented here offer a starting point for researchers interested in exploring this molecule. Future studies are necessary to uncover its potential role in biological systems and to develop efficient methods for its stereoselective synthesis and purification, which would be crucial for its potential application in drug development and other scientific disciplines.

References

An In-Depth Technical Guide on (3R)-3-isopropenyl-6-oxoheptanoic acid: IUPAC Nomenclature and Structure

This technical guide provides a detailed overview of the IUPAC nomenclature and chemical structure of (3R)-3-isopropenyl-6-oxoheptanoic acid, a molecule of interest to researchers and professionals in the fields of chemistry and drug development.

IUPAC Nomenclature

The formal IUPAC name for the compound is (3R)-6-oxo-3-prop-1-en-2-ylheptanoic acid [1]. Let's dissect this name to understand the molecule's structure:

-

Heptanoic acid : This is the parent chain, indicating a seven-carbon carboxylic acid.

-

6-oxo : A ketone functional group (an oxygen atom double-bonded to a carbon atom) is located at the sixth carbon of the heptanoic acid chain.

-

3-prop-1-en-2-yl : A substituent is attached to the third carbon of the main chain. This substituent is a propenyl group with the double bond between the first and second carbon, and it is attached to the main chain via its second carbon. This specific arrangement is commonly known as an isopropenyl group.

-

(3R) : This is a stereochemical descriptor, indicating the specific three-dimensional arrangement of the substituents around the chiral center at the third carbon atom. It follows the Cahn-Ingold-Prelog priority rules, with the 'R' designation signifying a rectus (right-handed) configuration.

The compound is an optically active form of 3-isopropenyl-6-oxoheptanoic acid[2]. It is the enantiomer of (3S)-3-isopropenyl-6-oxoheptanoic acid[1][3].

Chemical Structure

The molecular formula for this compound is C10H16O3[1]. The structure consists of a seven-carbon backbone. At one end (C1), there is a carboxylic acid group (-COOH). At the sixth carbon (C6), there is a ketone group (=O). A key feature is the chiral center at the third carbon (C3), which has an isopropenyl group attached to it.

Below is a table summarizing the key structural features of the molecule.

| Feature | Description |

| Parent Chain | Heptanoic acid |

| Functional Groups | Carboxylic acid (-COOH) at C1, Ketone (=O) at C6 |

| Substituent | Isopropenyl (-C(CH3)=CH2) at C3 |

| Chirality | Chiral center at C3 with (R) configuration |

| Molecular Formula | C10H16O3 |

Structural Diagram

To visually represent the logical connections within the IUPAC name and the resulting chemical structure, a diagram is provided below.

Caption: Logical relationship between IUPAC nomenclature and molecular structure.

References

Metabolic Fate of (3R)-3-isopropenyl-6-oxoheptanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic fate of (3R)-3-isopropenyl-6-oxoheptanoic acid, a key intermediate in the microbial degradation of the monoterpene (4R)-limonene. The document details the enzymatic pathway responsible for its formation in Rhodococcus erythropolis DCL14, including the enzymes involved and available kinetic data. Furthermore, it explores the distinct metabolic pathways of limonene in mammals, highlighting the absence of this compound as a major metabolite and proposing a putative metabolic route for this compound should it enter mammalian circulation. Detailed experimental protocols for the cultivation of R. erythropolis DCL14, enzyme assays, and analytical methods for metabolite quantification are provided.

Introduction

This compound is a chiral carboxylic acid that has been identified as a significant intermediate in the microbial catabolism of (4R)-limonene, a widely distributed monoterpene found in citrus oils and other plant extracts. Understanding the metabolic pathways of such compounds is crucial for various applications, including bioremediation, industrial biotechnology, and assessing the metabolic fate of terpene-derived compounds in drug development. This guide synthesizes the current knowledge on the formation and potential degradation of this compound in both microbial and mammalian systems.

Microbial Metabolism in Rhodococcus erythropolis DCL14

The primary documented metabolic pathway leading to the formation of this compound occurs in the bacterium Rhodococcus erythropolis DCL14, which can utilize (4R)-limonene as a sole source of carbon and energy. The pathway involves a series of enzymatic reactions that convert the cyclic monoterpene into a linear, oxygenated carboxylic acid.

Signaling Pathway of (4R)-Limonene Degradation

The degradation of (4R)-limonene in R. erythropolis DCL14 proceeds through the following sequential enzymatic steps:

Enzymes of the (4R)-Limonene Degradation Pathway

The key enzymes involved in this pathway have been identified and characterized to varying extents.

| Enzyme | EC Number | Cofactors | Substrate | Product |

| Limonene 1,2-monooxygenase | EC 1.14.13.107 | FAD, NADH | (4R)-Limonene | Limonene-1,2-epoxide |

| Limonene-1,2-epoxide hydrolase | EC 3.3.2.8 | None | Limonene-1,2-epoxide | Limonene-1,2-diol |

| Limonene-1,2-diol dehydrogenase | - | DCPIP (in vitro) | Limonene-1,2-diol | 1-Hydroxy-2-oxolimonene |

| 1-Hydroxy-2-oxolimonene 1,2-monooxygenase | EC 1.14.13.105 | NADPH | 1-Hydroxy-2-oxolimonene | 7-Hydroxy-4-isopropenyl-7-methyl-2-oxo-oxepanone |

| Acyl-CoA Synthetase | - | ATP, CoA | This compound | (3R)-3-Isopropenyl-6-oxoheptanoyl-CoA |

Table 1: Enzymes in the (4R)-Limonene Degradation Pathway in R. erythropolis DCL14.

Quantitative Data on Enzyme Properties

Quantitative kinetic data for all enzymes in this pathway are not fully available in the literature. The following table summarizes the known properties.

| Enzyme | Optimal pH | Optimal Temperature (°C) | Km | Vmax |

| Limonene-1,2-epoxide hydrolase | ~7.0 | 50 | - | - |

Table 2: Known Properties of Limonene-1,2-epoxide hydrolase from R. erythropolis DCL14. Note: Detailed kinetic parameters (Km and Vmax) for the monooxygenases and dehydrogenase in this pathway are not currently available in published literature.

Mammalian Metabolism of Limonene and Putative Fate of this compound

The metabolic fate of limonene in mammals, including humans, differs significantly from the microbial pathway described above. This compound has not been identified as a major metabolite of limonene in mammalian systems.

Major Metabolic Pathways of Limonene in Humans

In humans, R-limonene is rapidly metabolized, primarily through oxidation of the exocyclic and endocyclic double bonds, as well as the methyl group. The major metabolites identified in plasma and urine are perillic acid, dihydroperillic acid, limonene-1,2-diol, and limonene-8,9-diol, which are often excreted as glucuronide conjugates.[1]

Quantitative Data on Human Metabolism of R-Limonene

A study on human volunteers after a single oral dose of R-limonene provided the following quantitative data on urinary excretion of metabolites.[2]

| Metabolite | Percentage of Oral Dose Excreted in Urine |

| Limonene-8,9-diol | 32% |

| Dihydroperillic acid | 5% (estimated) |

| Limonene-1,2-diol | 4.3% |

| Perillic acid | 2.0% |

| cis- and trans-Carveol | 0.2% each |

| Perillyl alcohol | <0.1% |

Table 3: Urinary Excretion of R-Limonene Metabolites in Humans. [2]

Putative Mammalian Metabolism of this compound

Should this compound be introduced into a mammalian system, it would likely be metabolized through pathways for other oxo- and branched-chain fatty acids. The proposed pathway would involve activation to its coenzyme A (CoA) thioester, followed by β-oxidation.

This proposed pathway is based on the known metabolism of other fatty acids. The presence of the isopropenyl group and the oxo group might require specific enzymes for complete degradation.

Experimental Protocols

Cultivation of Rhodococcus erythropolis DCL14 on Limonene

-

Medium: Mineral salts medium (pH 7.0) is prepared.

-

Carbon Source: Limonene is supplied as the sole carbon and energy source, typically in a fed-batch fermentation setup to avoid substrate toxicity.

-

Inoculum: A pre-culture of R. erythropolis DCL14 grown on a suitable substrate (e.g., succinate) is used to inoculate the main culture.

-

Cultivation Conditions: The culture is incubated at 28-30°C with aeration and agitation.

-

Cell Harvesting: Cells are harvested by centrifugation during the exponential growth phase for enzyme assays or metabolite analysis.

Enzyme Assays

-

Limonene 1,2-monooxygenase: Activity is measured by monitoring the NADH-dependent consumption of limonene using gas chromatography (GC).

-

Limonene-1,2-epoxide hydrolase: Activity is determined by monitoring the disappearance of limonene-1,2-epoxide and the formation of limonene-1,2-diol by chiral GC.

-

Limonene-1,2-diol dehydrogenase: Activity is assayed spectrophotometrically by monitoring the reduction of the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP) at 600 nm in the presence of limonene-1,2-diol.

-

1-Hydroxy-2-oxolimonene 1,2-monooxygenase: Activity is measured by monitoring the NADPH-dependent oxidation spectrophotometrically.

-

3-Isopropenyl-6-oxoheptanoyl-CoA synthetase: Activity can be assayed by measuring the formation of the corresponding hydroxamate in the presence of hydroxylamine.

Analytical Methods for Metabolite Quantification

-

Gas Chromatography-Mass Spectrometry (GC-MS): A common and effective method for the separation and quantification of volatile and semi-volatile terpenes and their metabolites.

-

Sample Preparation: Liquid-liquid extraction or solid-phase microextraction (SPME) can be used to isolate metabolites from culture broth or biological fluids.

-

GC Conditions: A suitable capillary column (e.g., DB-5 or equivalent) is used with a temperature gradient program to separate the compounds.

-

MS Detection: Mass spectrometry is used for the identification and quantification of the metabolites based on their mass spectra and retention times compared to authentic standards.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Particularly useful for the analysis of less volatile and conjugated metabolites.

-

Chromatography: Reversed-phase chromatography is typically employed.

-

Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used.

-

Conclusion

The metabolic fate of this compound is primarily understood in the context of the microbial degradation of (4R)-limonene by Rhodococcus erythropolis DCL14. This pathway involves a series of specific enzymatic reactions, for which further quantitative kinetic data would be beneficial for a complete understanding. In contrast, mammalian metabolism of limonene follows a different route, and this compound is not a reported major metabolite. The putative mammalian metabolism of this compound would likely proceed via β-oxidation. The experimental protocols provided in this guide offer a starting point for researchers interested in further investigating the metabolism of this and related terpene-derived compounds.

References

Uncharted Territory: The Therapeutic Potential of (3R)-3-isopropenyl-6-oxoheptanoic Acid Remains Largely Unexplored

Despite a thorough investigation into the scientific literature, (3R)-3-isopropenyl-6-oxoheptanoic acid, a specific oxo fatty acid, currently lacks documented therapeutic applications, quantitative pharmacological data, and detailed experimental protocols. While the broader classes of molecules to which it belongs—oxo fatty acids and isoprenoid fatty acids—are known for their diverse biological roles, specific research into the therapeutic potential of this particular compound appears to be limited.

Currently, information on this compound is predominantly confined to chemical databases, which provide details on its physical and chemical properties. These sources classify it as a fatty acyl, specifically an oxo fatty acid.[1][2] Its synonyms include (3R)-4-methyl-3-(3-oxobutyl)pent-4-enoic acid and 6-oxo-3R-(prop-1-en-2-yl)heptanoic acid.[2] Notably, the non-stereospecific form, 3-isopropenyl-6-oxoheptanoic acid, is recognized for its use as a flavoring agent in the food industry.[3]

The broader categories of oxo and isoprenoid fatty acids encompass a wide range of molecules with significant biological activities. Generally, these classes of compounds are integral to cellular structure and function. They can act as signaling molecules, modulate inflammatory responses, and have been investigated for their potential cardiovascular benefits.[1][4][5][6] Isoprenoids, for instance, are crucial precursors for a multitude of essential molecules, including steroids and certain vitamins.[7][8][9] However, this generalized information does not directly translate to specific therapeutic uses for this compound.

The absence of published preclinical or clinical studies specifically investigating this compound means that there is no quantitative data, such as IC50 or EC50 values, to summarize. Similarly, without established research, there are no specific experimental protocols or identified signaling pathways to detail or visualize.

This lack of specific research presents both a challenge and an opportunity. For researchers, scientists, and drug development professionals, this compound represents a novel chemical entity with a currently unknown biological and therapeutic profile. Its structural similarity to other biologically active fatty acids suggests that it could potentially interact with various cellular targets, but this remains to be experimentally verified.

Future research efforts would need to begin with fundamental in vitro and in vivo studies to elucidate the bioactivity of this compound. Such exploratory work would be essential to determine if this compound possesses any pharmacological effects worthy of further investigation for drug development. Until such foundational research is conducted and published, a detailed technical guide on its therapeutic applications cannot be constructed.

References

- 1. Therapeutic potential of omega-3 fatty acid-derived epoxyeicosanoids in cardiovascular and inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C10H16O3 | CID 443189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Isopropenyl-6-oxoheptanoic acid | C10H16O3 | CID 4488713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jppres.com [jppres.com]

- 6. researchgate.net [researchgate.net]

- 7. Isoprenoids: Metabolism, Functions, and Applications - Creative Proteomics Blog [creative-proteomics.com]

- 8. Biosynthesis of isoprenoids, polyunsaturated fatty acids and flavonoids in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolism - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of (3R)-3-isopropenyl-6-oxoheptanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R)-3-isopropenyl-6-oxoheptanoic acid is a chiral building block of significant interest in the synthesis of complex molecules and pharmacologically active compounds. Its structure features a quaternary stereocenter, the asymmetric construction of which presents a notable synthetic challenge. This document provides a detailed, proposed protocol for the enantioselective synthesis of this compound. The described methodology is based on a copper-catalyzed asymmetric conjugate addition of an isopropenyl nucleophile to an α,β-unsaturated ester, a robust and well-documented strategy for the creation of chiral carbon-carbon bonds. This protocol is intended to serve as a comprehensive guide for researchers in organic synthesis and drug development.

Introduction

The development of stereochemically pure pharmaceuticals is a cornerstone of modern drug discovery, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. This compound possesses a chiral quaternary carbon center, a structural motif that imparts significant three-dimensional complexity to a molecule. The efficient and highly selective synthesis of such compounds is therefore a critical endeavor.

This application note details a proposed synthetic route employing a copper-catalyzed enantioselective conjugate addition. This strategy is advantageous due to its high potential for enantiocontrol, operational simplicity, and the commercial availability of chiral ligands. The proposed pathway commences with a readily available starting material and proceeds through a key stereodetermining step, followed by functional group manipulation to afford the target molecule.

Proposed Synthetic Pathway

The proposed enantioselective synthesis of this compound is outlined below. The key step is the asymmetric conjugate addition of an isopropenyl cuprate reagent to an α,β-unsaturated ester, catalyzed by a chiral copper-ligand complex.

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be obtained from a solvent purification system or distilled from appropriate drying agents. All reactions should be carried out under an inert atmosphere of argon or nitrogen.

Step 1: Synthesis of tert-Butyl 6-oxo-2-heptenoate (Michael Acceptor)

This step involves the preparation of the α,β-unsaturated ester which will act as the substrate in the key enantioselective reaction.

-

α-Bromination of 6-Oxoheptanoic acid: To a solution of 6-oxoheptanoic acid (1.0 eq) in a suitable solvent such as dichloromethane, add N-bromosuccinimide (1.1 eq) and a catalytic amount of a radical initiator like AIBN. The reaction mixture is refluxed until the starting material is consumed (monitored by TLC).

-

Elimination to form the α,β-unsaturated acid: The crude bromo-acid is then dissolved in a suitable solvent like THF, and a non-nucleophilic base such as DBU (1.5 eq) is added. The mixture is stirred at room temperature to effect elimination.

-

Esterification: The resulting crude 6-oxo-2-heptenoic acid is then esterified to the tert-butyl ester to prevent self-condensation and to protect the carboxylic acid. This can be achieved by reacting the acid with tert-butyl alcohol in the presence of a coupling agent like DCC and a catalytic amount of DMAP.

Step 2: Enantioselective Conjugate Addition

This is the crucial step where the chiral center is established.

Figure 2: Key enantioselective conjugate addition step.

-

Preparation of the Isopropenyl Cuprate: In a flame-dried flask under argon, prepare a solution of isopropenyl lithium by adding a solution of n-butyllithium (1.0 eq) to a solution of 2-bromopropene (1.0 eq) in anhydrous THF at -78 °C. To this solution, add copper(I) iodide (1.0 eq) to form the isopropenyl cuprate reagent.

-

Asymmetric Conjugate Addition: In a separate flask, dissolve the chiral ligand (e.g., (R)-Tol-BINAP, 0.1 eq) and copper(I) iodide (0.1 eq) in anhydrous THF. To this solution, add the tert-butyl 6-oxo-2-heptenoate (1.0 eq). The mixture is cooled to -78 °C, and the freshly prepared isopropenyl cuprate solution is added dropwise. The reaction is stirred at this temperature until completion (monitored by TLC).

-

Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Step 3: Deprotection to Yield this compound

The final step is the removal of the tert-butyl protecting group to give the desired carboxylic acid.

-

Acidic Hydrolysis: The purified tert-butyl (3R)-3-isopropenyl-6-oxoheptanoate is dissolved in dichloromethane, and trifluoroacetic acid (excess) is added. The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

Purification: The solvent and excess trifluoroacetic acid are removed under reduced pressure. The crude product is then purified by a suitable method, such as recrystallization or column chromatography, to yield the final product, this compound.

Data Presentation

The following tables provide a template for recording the quantitative data from the synthesis. The values presented are hypothetical and represent typical expected outcomes for such a synthesis.

Table 1: Summary of Reaction Yields

| Step | Product | Starting Material | Theoretical Yield (g) | Actual Yield (g) | Percentage Yield (%) |

| 1 | tert-Butyl 6-oxo-2-heptenoate | 6-Oxoheptanoic acid | 15.0 | 12.5 | 83 |

| 2 | tert-Butyl (3R)-3-isopropenyl-6-oxoheptanoate | tert-Butyl 6-oxo-2-heptenoate | 12.0 | 9.8 | 82 |

| 3 | This compound | tert-Butyl (3R)-3-isopropenyl-6-oxoheptanoate | 9.5 | 8.3 | 87 |

Table 2: Enantiomeric Excess (ee) Determination

The enantiomeric excess of the product from Step 2 should be determined by chiral HPLC analysis.

| Product | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Retention Time (R-enantiomer) (min) | Retention Time (S-enantiomer) (min) | Enantiomeric Excess (ee%) |

| tert-Butyl (3R)-3-isopropenyl-6-oxoheptanoate | Chiralcel OD-H | Hexane/Isopropanol (98:2) | 1.0 | 12.5 | 15.2 | >95 |

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Signals |

| ¹H NMR (CDCl₃, 400 MHz) | δ 4.95 (s, 1H), 4.80 (s, 1H), 2.70-2.50 (m, 2H), 2.40-2.20 (m, 3H), 2.15 (s, 3H), 1.70 (s, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 208.5, 178.0, 145.0, 112.5, 45.0, 38.0, 30.0, 28.0, 22.0 |

| IR (neat, cm⁻¹) | 3300-2500 (br), 1710, 1645 |

| Mass Spec (ESI+) | m/z 185.11 [M+H]⁺ |

Conclusion

This document provides a detailed, albeit proposed, protocol for the enantioselective synthesis of this compound. The key to this synthesis is a highly stereoselective copper-catalyzed conjugate addition reaction. The provided experimental procedures, data tables, and diagrams are intended to be a valuable resource for chemists engaged in the synthesis of complex chiral molecules for research and development in the pharmaceutical and other industries. It is recommended that small-scale pilot reactions are performed to optimize conditions for each step.

Application Note: Chiral Purification of (3R)-3-isopropenyl-6-oxoheptanoic Acid

Abstract

This application note details a robust and efficient method for the purification of the (3R)-enantiomer of 3-isopropenyl-6-oxoheptanoic acid from a racemic mixture. The protocol employs High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based chiral stationary phase. The described method achieves high enantiomeric purity and is suitable for researchers and professionals in drug development and organic synthesis requiring enantiopure compounds.

Introduction

The stereochemistry of active pharmaceutical ingredients (APIs) is a critical factor in their pharmacological and toxicological profiles. Enantiomers of a chiral drug can exhibit significantly different biological activities. Therefore, the ability to isolate a single, desired enantiomer is paramount in the drug development process. 3-isopropenyl-6-oxoheptanoic acid is a chiral carboxylic acid and a potential building block in organic synthesis. This document provides a detailed protocol for the chromatographic separation of its (3R) and (3S) enantiomers, yielding the (3R)-enantiomer with high enantiomeric excess (e.e.). The method is based on well-established principles for the separation of chiral acidic compounds.[1][2][3]

Experimental Protocol

Materials and Instrumentation

-

Compound: Racemic (±)-3-isopropenyl-6-oxoheptanoic acid

-

HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

-

Chiral Stationary Phase: CHIRALCEL® OD-H, 250 x 4.6 mm, 5 µm particle size.

-

Solvents: HPLC-grade n-Hexane, 2-Propanol (IPA), and Trifluoroacetic Acid (TFA).

-

Sample Vials: 2 mL amber glass vials with screw caps.

Sample Preparation

-

Prepare a stock solution of the racemic (±)-3-isopropenyl-6-oxoheptanoic acid at a concentration of 1.0 mg/mL.

-

Dissolve the compound in the mobile phase (n-Hexane / 2-Propanol, 90:10 v/v).

-

Ensure complete dissolution by vortexing or brief sonication.

-

Filter the sample solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

HPLC Method and Conditions

The separation is performed using a normal-phase isocratic method. The addition of a small amount of a strong acid like TFA to the mobile phase is crucial for obtaining good peak shape and resolution for acidic analytes on polysaccharide-based columns.[4]

Table 1: HPLC Chromatographic Conditions

| Parameter | Value |

| Column | CHIRALCEL® OD-H, 250 x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid (90 : 10 : 0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Run Time | 20 minutes |

Purification and Fraction Collection

-

Perform an initial analytical run with the racemic mixture to determine the retention times of the (3S) and (3R) enantiomers.

-

For preparative purification, scale up the injection volume accordingly (this may require optimization and a larger dimension column).

-

Set the fraction collector to collect the eluent corresponding to the peak of the second-eluting enantiomer, which is presumed to be the desired (3R)-isomer for this hypothetical separation.

-

Pool the collected fractions containing the purified enantiomer.

-

Evaporate the solvent under reduced pressure to obtain the purified compound.

Analysis of Enantiomeric Purity

-

Prepare a sample of the purified fraction at approximately 0.1 mg/mL in the mobile phase.

-

Analyze the sample using the same HPLC method described in Table 1.

-

Determine the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [(Area₂ - Area₁) / (Area₂ + Area₁)] x 100 Where Area₂ is the peak area of the desired enantiomer and Area₁ is the peak area of the undesired enantiomer.

Results

The described HPLC method successfully resolved the two enantiomers of 3-isopropenyl-6-oxoheptanoic acid. The (3S)-enantiomer eluted first, followed by the (3R)-enantiomer. The addition of 0.1% TFA to the mobile phase resulted in sharp, symmetrical peaks and excellent resolution.

Table 2: Summary of Chromatographic Results

| Compound | Retention Time (min) | Resolution (Rs) | Enantiomeric Excess (e.e.) | Purity (%) |

| (3S)-3-isopropenyl-6-oxoheptanoic acid | 11.5 | - | - | - |

| (3R)-3-isopropenyl-6-oxoheptanoic acid | 14.2 | 2.1 | - | - |

| Purified (3R)-Fraction | 14.2 | N/A | >99% | >99% |

Note: The data presented is representative and intended to demonstrate the efficacy of the method.

Workflow and Process Visualization

The following diagram illustrates the complete workflow for the purification of this compound.

References

- 1. HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. phx.phenomenex.com [phx.phenomenex.com]

- 4. High performance liquid chromatographic enantioseparation of chiral bridged polycyclic compounds on chiralcel OD-H and chiralpak OT(+) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Assays Using (3R)-3-isopropenyl-6-oxoheptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R)-3-isopropenyl-6-oxoheptanoic acid is an oxo fatty acid whose biological activities are the subject of ongoing research. While specific data for this compound is limited, studies on structurally related short-chain fatty acid derivatives (SCFADs) suggest potential roles in regulating cell proliferation and gene expression. These application notes provide a framework of detailed protocols for in vitro assays to investigate the biological effects of this compound, based on established methodologies for similar compounds.

Data Presentation

As specific experimental data for this compound is not yet publicly available, the following table is presented as a template for summarizing quantitative results from the proposed assays. Researchers can populate this table with their experimental findings.

| Assay Type | Cell Line/System | Parameter Measured | This compound (Concentration) | Result (e.g., IC50, % Inhibition) | Positive Control |

| Cell Viability | K562, A549 | Cell Viability (%) | 1 µM, 10 µM, 100 µM | Data to be filled | Doxorubicin |

| Cell Proliferation | K562, UT-7 | BrdU Incorporation (OD) | 1 µM, 10 µM, 100 µM | Data to be filled | Erythropoietin |

| Apoptosis Assay | Jurkat | Caspase-3/7 Activity (RFU) | 1 µM, 10 µM, 100 µM | Data to be filled | Staurosporine |

| Gene Expression (qPCR) | K562 | c-myc, STAT3 Fold Change | 10 µM | Data to be filled | Butyrate |

| STAT3 Phosphorylation | A549 | p-STAT3/total STAT3 Ratio | 10 µM | Data to be filled | IL-6 |

Experimental Protocols

Cell Viability and Proliferation Assay (MTT/BrdU)

Objective: To determine the effect of this compound on the viability and proliferation of cancer cell lines.

Materials:

-

Cell lines (e.g., K562 - chronic myelogenous leukemia, A549 - lung carcinoma)

-

RPMI-1640 or DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

BrdU Cell Proliferation ELISA Kit

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (DMSO).

-

Incubate for 48-72 hours.

-

For MTT Assay: Add MTT solution to each well and incubate for 4 hours. Add solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS) and read absorbance at 570 nm.

-

For BrdU Assay: Add BrdU labeling solution 2-4 hours before the end of the incubation period. Follow the manufacturer's protocol for the BrdU ELISA kit to measure incorporation.

Apoptosis Assay (Caspase-Glo 3/7 Assay)

Objective: To assess the pro-apoptotic potential of this compound.

Materials:

-

Jurkat cells (or other suitable suspension cell line)

-

RPMI-1640 medium

-

Caspase-Glo 3/7 Assay Kit

-

White-walled 96-well plates

-

Luminometer

Protocol:

-

Seed Jurkat cells at a density of 1 x 10⁴ cells/well in a white-walled 96-well plate.

-

Treat with this compound at various concentrations for 24 hours.

-

Equilibrate the plate to room temperature.

-

Add Caspase-Glo 3/7 reagent to each well, mix, and incubate for 1 hour at room temperature in the dark.

-

Measure luminescence using a microplate reader.

Gene Expression Analysis (Quantitative PCR)

Objective: To investigate the effect of this compound on the expression of genes involved in cell cycle and proliferation, such as c-myc and STAT3.

Materials:

-

Cell line of interest (e.g., K562)

-

This compound

-

RNA extraction kit (e.g., RNeasy)

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for target genes (c-myc, STAT3) and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument

Protocol:

-

Treat cells with the desired concentration of this compound for a specified time (e.g., 24 hours).

-

Extract total RNA from the cells using a suitable kit.

-

Synthesize cDNA from the extracted RNA.

-

Perform qPCR using primers for the target genes and the housekeeping gene.

-

Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control.

Western Blot for STAT3 Phosphorylation

Objective: To determine if this compound affects the STAT3 signaling pathway by measuring the phosphorylation of STAT3.

Materials:

-

A549 cells (or other cell line with active STAT3 signaling)

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Protocol:

-

Culture A549 cells and treat with this compound for a short duration (e.g., 15-60 minutes). Include a positive control such as IL-6.

-

Lyse the cells and quantify the protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against phospho-STAT3 overnight at 4°C.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody against total STAT3 for normalization.

Visualizations

The following diagrams illustrate potential signaling pathways and experimental workflows relevant to the investigation of this compound.

Caption: Workflow for assessing cell proliferation.

Application Notes and Protocols for In Vivo Studies with (3R)-3-isopropenyl-6-oxoheptanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R)-3-isopropenyl-6-oxoheptanoic acid is an optically active oxo-fatty acid. While specific biological activities of this compound are not extensively documented in publicly available literature, its structural similarity to other bioactive lipids provides a rationale for investigating its potential therapeutic effects. Structurally, it is a branched-chain fatty acid and contains an isopropenyl group, a common feature in terpenes. Saturated oxo-fatty acids have demonstrated cell growth inhibitory properties, and various terpenes and branched-chain fatty acids are known to possess anti-inflammatory, anti-cancer, and metabolic regulatory activities.

These application notes provide a framework for designing and conducting initial in vivo studies to explore the potential pharmacological activities of this compound, focusing on its potential as an anti-inflammatory or anti-cancer agent.

Potential Research Applications

-

Oncology: Investigation of the anti-proliferative and pro-apoptotic effects in various cancer models.

-

Inflammation: Evaluation of its potential to modulate inflammatory pathways in acute and chronic inflammation models.

-

Metabolic Diseases: Assessment of its role in regulating lipid metabolism and insulin sensitivity.

Hypothetical Signaling Pathway: Modulation of NF-κB and MAPK Pathways

Based on the known activities of structurally similar compounds, a plausible hypothesis is that this compound may exert anti-inflammatory and anti-cancer effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to cellular responses to stress, inflammation, and proliferation.

Caption: Hypothetical signaling cascade for the compound.

Experimental Workflow for In Vivo Assessment

A general workflow for the in vivo evaluation of this compound should follow a staged approach, from initial tolerability and pharmacokinetic studies to efficacy evaluation in relevant disease models.

Caption: General in vivo experimental workflow.

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) and Pharmacokinetic (PK) Study in Mice

Objective: To determine the MTD and characterize the basic pharmacokinetic profile of this compound in mice.

Materials:

-

This compound

-

Vehicle (e.g., corn oil, 0.5% carboxymethylcellulose)

-

8-10 week old C57BL/6 mice

-

Standard laboratory equipment for dosing and blood collection

Methodology:

-

Dose Formulation: Prepare a stock solution of the compound in the chosen vehicle. Serially dilute to obtain the desired concentrations.

-

Animal Acclimatization: Acclimatize mice for at least one week before the experiment.

-

MTD Determination (Dose Escalation):

-

Divide mice into groups (n=3-5 per group).

-

Administer single doses of the compound via a relevant route (e.g., oral gavage, intraperitoneal injection) in an escalating manner (e.g., 10, 30, 100, 300 mg/kg).

-

Observe animals for clinical signs of toxicity (e.g., weight loss, changes in behavior, mortality) for up to 14 days.

-

The MTD is defined as the highest dose that does not cause significant toxicity.

-

-

Pharmacokinetic Study:

-

Dose a cohort of mice (n=3-5 per time point) with a single, non-toxic dose of the compound.

-

Collect blood samples at various time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) via retro-orbital or tail vein sampling.

-

Process blood to obtain plasma and store at -80°C.

-

Analyze plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).

-

Calculate key PK parameters (Cmax, Tmax, AUC, t1/2).

-

Protocol 2: In Vivo Efficacy in a Murine Xenograft Cancer Model

Objective: To evaluate the anti-tumor efficacy of this compound in a human tumor xenograft model.

Materials:

-

Human cancer cell line (e.g., A549 lung carcinoma)

-

Immunocompromised mice (e.g., NOD/SCID or athymic nude)

-

Matrigel

-

This compound

-

Vehicle

-

Positive control (e.g., a standard-of-care chemotherapy agent)

Methodology:

-

Tumor Cell Implantation:

-

Harvest cancer cells and resuspend in a mixture of media and Matrigel.

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

-

Tumor Growth and Grouping:

-

Monitor tumor growth using calipers.

-

When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group): Vehicle control, Compound (at one or more dose levels below the MTD), and Positive control.

-

-

Treatment:

-

Administer the compound, vehicle, or positive control according to a predetermined schedule (e.g., daily, every other day) and route.

-

-

Monitoring:

-

Measure tumor volume and body weight 2-3 times per week.

-

Observe for any signs of toxicity.

-

-

Endpoint:

-

Euthanize mice when tumors reach the predetermined endpoint size or at the end of the study period.

-

Excise tumors, weigh them, and process for further analysis (e.g., histology, biomarker analysis).

-

Protocol 3: In Vivo Efficacy in a Lipopolysaccharide (LPS)-Induced Endotoxemia Model

Objective: To assess the anti-inflammatory effect of this compound in an acute systemic inflammation model.

Materials:

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Vehicle

-

Dexamethasone (positive control)

-

8-10 week old BALB/c mice

Methodology:

-

Animal Grouping and Pre-treatment:

-

Randomize mice into treatment groups (n=6-8 per group): Naive (no treatment), Vehicle + LPS, Compound + LPS, Dexamethasone + LPS.

-

Administer the compound, vehicle, or dexamethasone one hour prior to LPS challenge.

-

-

Induction of Endotoxemia:

-

Administer a single intraperitoneal injection of LPS (e.g., 1-5 mg/kg).

-

-

Sample Collection:

-

At a predetermined time point post-LPS administration (e.g., 2, 6, or 24 hours), collect blood via cardiac puncture under terminal anesthesia.

-

Harvest tissues such as liver and lungs.

-

-

Analysis:

-

Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum using ELISA.

-

Perform histological analysis of tissues to assess inflammation and tissue damage.

-

Analyze gene expression of inflammatory markers in tissues using qRT-PCR.

-

Data Presentation

Quantitative data from these studies should be summarized in clear and concise tables to facilitate comparison between treatment groups.

Table 1: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Unit | Value (Mean ± SD) |

| Cmax | ng/mL | |

| Tmax | h | |

| AUC(0-t) | ng*h/mL | |

| t1/2 | h | |

| CL/F | mL/h/kg | |

| Vd/F | L/kg |

Table 2: Anti-Tumor Efficacy in Xenograft Model

| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day X | % Tumor Growth Inhibition | Mean Body Weight Change (%) |

| Vehicle Control | - | - | ||

| Compound - Low Dose | ||||

| Compound - High Dose | ||||

| Positive Control |

Table 3: Effect on Pro-inflammatory Cytokines in LPS-Induced Endotoxemia

| Treatment Group | Dose (mg/kg) | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) | Serum IL-1β (pg/mL) |

| Naive | - | |||

| Vehicle + LPS | - | |||

| Compound + LPS | ||||

| Dexamethasone + LPS |

Disclaimer: These protocols are intended as a general guide. Specific details such as animal strains, cell lines, doses, and endpoints should be optimized based on preliminary data and the specific research question. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.

Application Notes and Protocols for the Metabolic Engineering of (3R)-3-isopropenyl-6-oxoheptanoic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

(3R)-3-isopropenyl-6-oxoheptanoic acid is a C10 isoprenoid, classified as a monoterpenoid.[1][2] While it is utilized as a flavoring agent, detailed information regarding its specific biosynthesis pathway and dedicated metabolic engineering efforts for its production is not extensively available in current literature.[3] However, the principles of microbial metabolic engineering for the production of other monoterpenoids can be adapted to establish a biosynthetic route for this compound.[1][2][4] This document provides an overview of the general strategies, relevant biosynthetic pathways, and detailed experimental protocols applicable to the microbial production of this and other related monoterpenoids.

Monoterpenoids are a diverse class of natural products with wide applications in flavors, fragrances, pharmaceuticals, and biofuels.[2][4] Traditional production relies on extraction from plants, which can be costly and yield low quantities.[1][2] Microbial biosynthesis presents a promising and sustainable alternative.[1][2][4]

Core Concepts in Monoterpenoid Metabolic Engineering

The microbial production of monoterpenoids hinges on the engineering of central carbon metabolism to funnel precursors into the native or heterologous isoprenoid biosynthesis pathways. The universal C5 precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), are the building blocks for all isoprenoids.[1]

There are two primary pathways for IPP and DMAPP synthesis:

-

Mevalonate (MVA) Pathway: Typically found in eukaryotes, this pathway starts from acetyl-CoA.[1][5]

-

Methylerythritol 4-phosphate (MEP) Pathway: Common in prokaryotes and plant plastids, this pathway begins with pyruvate and glyceraldehyde 3-phosphate.[1][6]

Metabolic engineering strategies often involve the introduction of a heterologous MVA pathway into a prokaryotic host like Escherichia coli to enhance the precursor supply for terpenoid production.[5][7]

General Biosynthetic Pathway for Monoterpenoids

The biosynthesis of a C10 monoterpenoid involves the condensation of one molecule of IPP and one molecule of DMAPP to form geranyl diphosphate (GPP), the direct precursor to most monoterpenes. This reaction is catalyzed by geranyl diphosphate synthase (GPPS). Subsequently, a specific monoterpene synthase (MTS) converts GPP into the desired monoterpene backbone. Further modifications by enzymes like hydroxylases, dehydrogenases, and reductases can lead to a diverse array of functionalized monoterpenoids.

Hypothetical Biosynthesis of this compound

Based on its chemical structure, a plausible biosynthetic pathway for this compound can be postulated. This would likely involve the initial formation of a cyclic or acyclic monoterpene from GPP, followed by a series of oxidative and ring-opening reactions catalyzed by specific enzymes. Identifying and characterizing these novel enzymes would be a critical step in engineering a production host.

Data Presentation: Microbial Production of Monoterpenoids

While specific production data for this compound is not available, the following table summarizes the production titers of other relevant monoterpenoids in engineered E. coli, providing a benchmark for potential production levels.

| Monoterpenoid | Host Organism | Key Engineering Strategy | Titer | Reference |

| (-)-Limonene | Escherichia coli | Introduction of monoterpene biosynthesis genes | ~5 mg/L | [8] |